
(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions. Benzylation can be achieved using benzyl halides in the presence of a base, while methylation can be done using methyl iodide or similar reagents.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, methyl iodide, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methylpiperidine: A simpler analogue with similar structural features but lacking the dicarboxylate groups.
4-Methylpiperidine-1-carboxylate: Another related compound with one carboxylate group.
1-Benzylpiperidine: A structurally similar compound without the methyl and dicarboxylate groups.
Uniqueness
(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is unique due to the presence of both benzyl and methyl groups along with two carboxylate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-12-10-14(15(18)20-2)8-9-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14-/m1/s1 |
InChI Key |
AVJWMDCTKNYGAV-TZMCWYRMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)

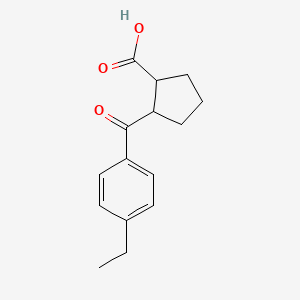

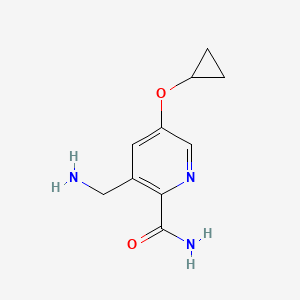
![(E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14807175.png)
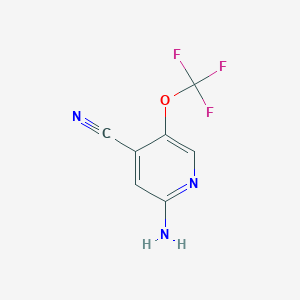
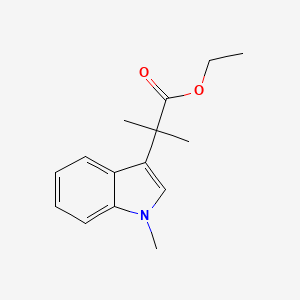
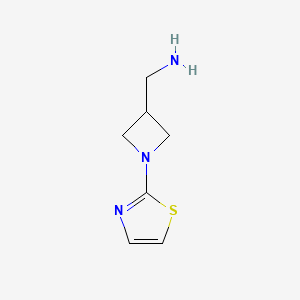
![1-[1-(Trifluoromethyl)-1$l^{4}-pyridin-4-yl]piperidine-4-carboxylic acid](/img/structure/B14807203.png)

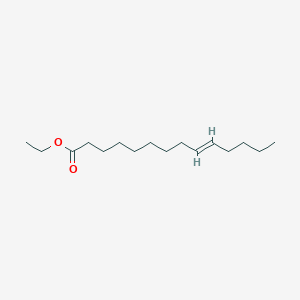

![N-{[2-({4-[(cyclohexylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14807231.png)
